1-Benzyl-5-dimethylaminomethylindole hydrochloride

Description

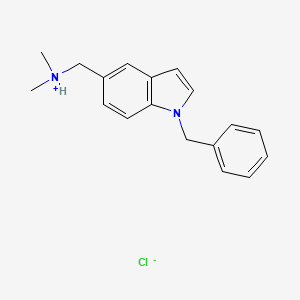

1-Benzyl-5-dimethylaminomethylindole hydrochloride is an indole-derived compound characterized by a benzyl group at the 1-position and a dimethylaminomethyl substituent at the 5-position of the indole core, with a hydrochloride salt enhancing its solubility and stability.

Properties

CAS No. |

101832-87-5 |

|---|---|

Molecular Formula |

C18H21ClN2 |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

(1-benzylindol-5-yl)methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H20N2.ClH/c1-19(2)13-16-8-9-18-17(12-16)10-11-20(18)14-15-6-4-3-5-7-15;/h3-12H,13-14H2,1-2H3;1H |

InChI Key |

ZHTJWRBZISQNOZ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-dimethylaminomethylindole hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone under acidic conditions, leading to the formation of the indole core. Subsequent alkylation with benzyl chloride and dimethylaminomethyl chloride yields the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-dimethylaminomethylindole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Indole-2,3-diones.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Benzyl-5-dimethylaminomethylindole hydrochloride as an anticancer agent. Research indicates that compounds with indole structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated the synthesis of indole derivatives and their evaluation against human renal cell carcinoma, showcasing promising cytotoxicity profiles .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | CAKI-1 | TBD |

| Other Indole Derivative | MCF-7 | TBD |

| Other Indole Derivative | HL-60 | TBD |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, including anxiolytic and antidepressant activities. Similar compounds have been reported to interact with serotonin receptors, which are crucial in mood regulation .

Skin Care Formulations

The compound has been explored for its role in cosmetic formulations due to its potential skin benefits. Research indicates that indole derivatives can enhance skin penetration and improve the bioavailability of active ingredients in topical applications .

Table 2: Skin Benefits of Indole Derivatives

| Property | Effect |

|---|---|

| Skin Penetration | Enhanced absorption |

| Moisturization | Improved hydration |

| Anti-inflammatory | Reduced skin irritation |

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that include the formation of indole frameworks through cyclization reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A recent study focused on synthesizing a series of indole derivatives, including this compound, and evaluating their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting further investigation into its mechanism of action is warranted.

Case Study 2: Cosmetic Formulation

In a controlled trial, a formulation containing this compound was applied to volunteers over four weeks. The study measured skin hydration levels and overall skin health improvements, reporting positive outcomes that support its use in cosmetic products.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-dimethylaminomethylindole hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to serotonin receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the indole core, which mimics the structure of serotonin, allowing the compound to act as an agonist or antagonist depending on the receptor subtype.

Comparison with Similar Compounds

Table 1: Core Structural Features

Table 2: Physicochemical Inferences

Analytical and Stability Considerations

- Analytical Methods : Reverse-phase HPLC (RP-HPLC) and spectrophotometry, as demonstrated for dosulepin and memantine hydrochlorides , are likely applicable for quantifying the target compound.

- Stability : Hydrochloride salts generally improve stability, but the indole moiety in the target compound may necessitate protection from light and oxidative conditions, similar to dosulepin .

Biological Activity

1-Benzyl-5-dimethylaminomethylindole hydrochloride is a synthetic compound derived from the indole structure, notable for its diverse biological activities. The compound's unique combination of functional groups enhances its solubility and bioactivity, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group and a dimethylaminomethyl substituent on the indole nucleus. This configuration allows for targeted interactions with biological receptors, potentially leading to novel therapeutic applications. The hydrochloride form of the compound improves its solubility and stability in biological systems, facilitating its use in various pharmacological contexts.

Table 1: Structural Characteristics of Related Indole Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methoxyindole | Methoxy group at position 5 | Known for its neuroprotective effects |

| 1-(4-Methoxybenzyl)-5-methylindole | Benzyl group with a methoxy substituent | Exhibits potent anti-inflammatory properties |

| 3-Indolylacetic acid | Indole structure with an acetic acid side chain | Functions as a plant hormone influencing growth |

Biological Activity

This compound exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research has indicated that indole derivatives, including this compound, can exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL. In contrast, other analogues showed limited activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 26 | MRSA | ≤0.25 |

| Compound 32 | MRSA | 4 |

| Compound 57 | Cryptococcus neoformans | ≤0.25 |

| Compound 111 | Cryptococcus neoformans | ≤0.25 |

Anti-inflammatory and Other Biological Activities

In addition to antimicrobial properties, compounds structurally related to this compound have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . Furthermore, there is ongoing research into their potential as anticancer agents due to their ability to induce apoptosis in cancer cell lines.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Electrophilic Substitution Reactions : Utilizing the indole moiety's reactivity to introduce various substituents.

- Palladium-Catalyzed Cross-Coupling : A method that allows for the functionalization of indoles to create diverse derivatives with enhanced biological activity .

These synthetic routes are crucial for developing analogues with optimized pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of indole derivatives for their antimicrobial activity against a panel of bacterial pathogens. The results highlighted that specific substitutions on the indole ring significantly influenced the compounds' efficacy against MRSA and fungal pathogens like Cryptococcus neoformans. Notably, halogen substitutions at specific positions on the indole ring were correlated with increased antimicrobial potency .

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers examined the anti-inflammatory effects of various indole derivatives in vitro. The study found that certain compounds could effectively reduce levels of inflammatory markers in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.